molecular formula C8H11Cl2N3 B3381744 {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride CAS No. 267875-32-1

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

Cat. No. B3381744
CAS RN: 267875-32-1
M. Wt: 220.1 g/mol
InChI Key: XGXKLRPILXDGGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves :

Safety and Hazards

  • Hazard Statements : This compound is classified as corrosive (H314) .
  • Precautionary Statements : Handle with care (P280), avoid contact with eyes and skin (P305+P351+P338) .
  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-8(6)5-11-7;;/h1-3,5,10H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXKLRPILXDGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

CAS RN

267875-32-1
Record name {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
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Synthesis routes and methods

Procedure details

A suspension of 2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine (3.8 g) and 10% palladium on carbon (3 g) in 6 M HCl (10 mL) and methanol (50 mL) was shaken on a Parr apparatus under hydrogen (55 psi). After 16 h the mixture was filtered through celite, washing with methanol, and was basified with ammonium hydroxide and evaporated in vacuo. The crude product was purified by flash column chromatography (80:19:1 chloroform/methanol/ammonium hydroxide) to give the title compound as the free base. The free base was dissolved in a minimum volume of methanol and 1 M HCl in ether (2 equivalents) was added and after dilution with ether the solids were collected by filtration to give the title compound as a tan solid:
Name
2-cyano-4-(2-dimethylaminoethenyl)-5-nitropyridine
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 4
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 5
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride
Reactant of Route 6
{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride

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